molecular formula C14H11NO4 B6400913 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid CAS No. 1258619-05-4

3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid

Cat. No.: B6400913
CAS No.: 1258619-05-4
M. Wt: 257.24 g/mol
InChI Key: CRIIWSCHVQMSQC-UHFFFAOYSA-N
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Description

3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid is a benzoic acid derivative featuring a hydroxy group at position 5 and a 3-aminocarbonylphenyl substituent at position 2. This compound’s structure combines aromaticity with polar functional groups, making it a candidate for diverse applications, including pharmaceutical intermediates or bioactive molecules.

Properties

IUPAC Name

3-(3-carbamoylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c15-13(17)9-3-1-2-8(4-9)10-5-11(14(18)19)7-12(16)6-10/h1-7,16H,(H2,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIIWSCHVQMSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689861
Record name 3'-Carbamoyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258619-05-4
Record name 3'-Carbamoyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid derivatives followed by reduction to introduce the aminocarbonyl group. The hydroxy group can be introduced through hydroxylation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions and selective reduction processes are often employed to achieve the desired product efficiently.

Types of Reactions:

    Oxidation: The hydroxy group in 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid can undergo oxidation to form quinones.

    Reduction: The aminocarbonyl group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

**Common

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity/Application References
3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid C₁₄H₁₂N₂O₄ 280.25 5-OH, 3-(3-aminocarbonylphenyl) Under investigation (hypothetical) -
3-Amino-5-hydroxybenzoic acid (AHBA) C₇H₇NO₃ 153.14 5-OH, 3-NH₂ Antibiotic precursor (ansamycin biosynthesis)
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid C₁₂H₁₅NO₅ 253.25 5-OH, 3-NH-BOC Protected intermediate for synthesis
3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid C₁₃H₈Cl₂O₃ 283.11 5-OH, 3-(3,5-Cl₂-phenyl) Antimicrobial potential
4-Acetamido-3-amino-5-hydroxybenzoic acid C₉H₁₀N₂O₄ 210.19 5-OH, 3-NH₂, 4-NHCOCH₃ Structural analog (unclear activity)
2-(Carboxymethyl)-5-hydroxybenzoic acid C₉H₈O₅ 196.16 5-OH, 2-CH₂COOH Synthetic intermediate

Functional Group Impact on Properties

  • Electron-Withdrawing vs. Chlorine substituents (e.g., in 3-(3,5-dichlorophenyl)-5-hydroxybenzoic acid) increase lipophilicity and acidity (pKa ~2.5) compared to AHBA (pKa ~2.8) . BOC-protected amino groups (e.g., 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid) improve stability during synthetic processes but require deprotection for bioactivity .

Research Findings and Data

Physicochemical Properties

Property Target Compound AHBA 3-(3,5-Dichlorophenyl) Derivative
Solubility Low (hydrophobic aryl) Moderate Low
Melting Point Not reported Not reported 234°C (Fmoc derivative)
pKa ~3.5 (estimated) ~2.8 ~2.5

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